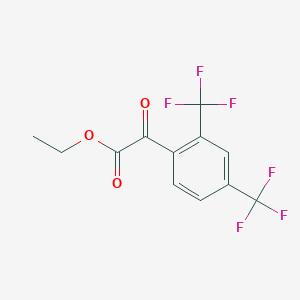

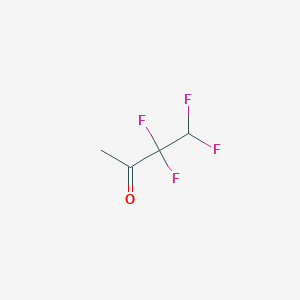

3,3,4,4-Tetrafluorobutan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,4,4-Tetrafluorobutan-2-one is a chemical compound that has been the subject of various synthetic studies due to its potential applications in organic chemistry. The compound is characterized by the presence of a tetrafluorinated ethylene group, which is a structural feature that can influence its reactivity and physical properties.

Synthesis Analysis

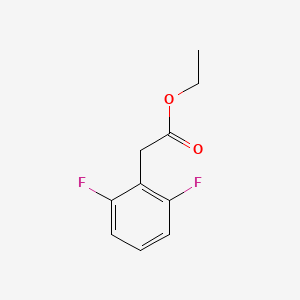

The synthesis of related tetrafluorinated compounds has been demonstrated in several studies. For instance, enantioenriched tetrafluorinated aryl-C-nucleosides were synthesized from a precursor similar to 3,3,4,4-tetrafluorobutan-2-one, specifically 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol. This synthesis involved a four-step process, indicating the complexity and the potential for multiple reaction pathways in the synthesis of such compounds .

Molecular Structure Analysis

While the specific molecular structure of 3,3,4,4-tetrafluorobutan-2-one is not detailed in the provided papers, related compounds such as 1,1,4,4-tetranitrobutane-2,3-diol have been analyzed using X-ray crystal structure analysis. These analyses reveal that the molecular conformations are significantly stabilized by electrostatic interactions, which could also be relevant for understanding the structure of 3,3,4,4-tetrafluorobutan-2-one .

Chemical Reactions Analysis

The tetrafluorinated ethylene group present in compounds similar to 3,3,4,4-tetrafluorobutan-2-one has been shown to be compatible with various chemical reactions. For example, O-phosphorylation of the primary alcohol group was successfully carried out on the tetrafluorinated naphthyl-C-nucleotide, suggesting that the tetrafluorinated ethylene group can withstand certain reaction conditions without decomposing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,4,4-tetrafluorobutan-2-one can be inferred from related compounds. The presence of fluorine atoms is known to influence the chemical stability and reactivity of organic molecules. For instance, the synthesis of 3,3,4,4-tetrafluoro-4-iodobutylamine, a compound with a similar tetrafluorinated backbone, indicates that such structures can be used as bifunctional reagents for ionic and free-radical reactions, which speaks to their versatility and reactivity . Additionally, the crystalline structures of related compounds have shown that intramolecular interactions, such as those between nitro and nitrate groups, can affect the packing of molecules in the crystal, which may also be relevant for the physical properties of 3,3,4,4-tetrafluorobutan-2-one .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis and O-phosphorylation of 3,3,4,4-tetrafluoroaryl-C-nucleoside analogues

- Summary of the Application : 3,3,4,4-Tetrafluorobutan-2-one is used in the synthesis of enantioenriched tetrafluorinated aryl-C-nucleosides . These nucleosides are important because they can be used in the development of new drugs and therapies.

- Methods of Application or Experimental Procedures : The tetrafluorinated aryl-C-nucleosides were synthesised in four steps from 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol . The presence of the tetrafluorinated ethylene group is compatible with O-phosphorylation of the primary alcohol .

- Results or Outcomes : The successful preparation of the tetrafluorinated naphthyl-C-nucleotide was demonstrated . This shows the potential of 3,3,4,4-Tetrafluorobutan-2-one in the synthesis of complex organic molecules.

Application 2: Preparation of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials

- Summary of the Application : 3,3,4,4-Tetrafluorobutan-2-one is used in the synthesis of CF2CF2-containing organic molecules, which exhibit unique biological activities or can be applied to functional materials such as liquid crystals and light-emitting materials .

- Methods of Application or Experimental Procedures : The transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene is performed, which is then applied to the synthesis of biologically active fluorinated sugars and functional materials .

- Results or Outcomes : The successful preparation of CF2CF2-containing organic molecules was demonstrated, showing the potential of 3,3,4,4-Tetrafluorobutan-2-one in the synthesis of complex organic molecules .

Application 3: Preparation of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials

- Summary of the Application : 3,3,4,4-Tetrafluorobutan-2-one is used in the synthesis of CF2CF2-containing organic molecules, which exhibit unique biological activities or can be applied to functional materials such as liquid crystals and light-emitting materials .

- Methods of Application or Experimental Procedures : The transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene is performed, which is then applied to the synthesis of biologically active fluorinated sugars and functional materials .

- Results or Outcomes : The successful preparation of CF2CF2-containing organic molecules was demonstrated, showing the potential of 3,3,4,4-Tetrafluorobutan-2-one in the synthesis of complex organic molecules .

Eigenschaften

IUPAC Name |

3,3,4,4-tetrafluorobutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c1-2(9)4(7,8)3(5)6/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHNMFBSYHBCLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382164 |

Source

|

| Record name | 3,3,4,4-Tetrafluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4-Tetrafluorobutan-2-one | |

CAS RN |

679-97-0 |

Source

|

| Record name | 3,3,4,4-Tetrafluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)